molecular formula C13H19N3O2 B11766681 Benzyl 3,5-diaminopiperidine-1-carboxylate

Benzyl 3,5-diaminopiperidine-1-carboxylate

Cat. No.: B11766681
M. Wt: 249.31 g/mol
InChI Key: DNVNSKIOSXHJAF-UHFFFAOYSA-N
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Description

Benzyl 3,5-diaminopiperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3,5-diaminopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may involve crystallization or other large-scale purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3,5-diaminopiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 3,5-diaminopiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl 3,5-diaminopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3,5-diaminopiperidine-1-carboxylate is unique due to the presence of both benzyl and amino groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

benzyl 3,5-diaminopiperidine-1-carboxylate

InChI

InChI=1S/C13H19N3O2/c14-11-6-12(15)8-16(7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,14-15H2

InChI Key

DNVNSKIOSXHJAF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(CC1N)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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